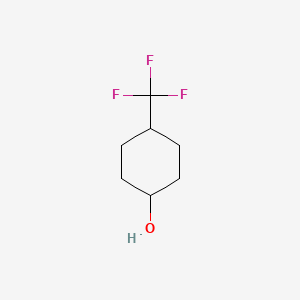

4-(Trifluoromethyl)cyclohexanol

Overview

Description

4-(Trifluoromethyl)cyclohexanol is a compound that is part of a broader class of trifluoromethylated cyclohexane derivatives. These compounds are of interest due to their potential applications in materials science, such as in the synthesis of polymers with specific properties, and in organic synthesis as building blocks for more complex molecules. The trifluoromethyl group is known to impart unique physical and chemical properties to molecules, including increased lipophilicity and metabolic stability .

Synthesis Analysis

The synthesis of trifluoromethylated cyclohexane derivatives can be achieved through various methods. One approach involves the nucleophilic substitution reaction of 1,1-bis(4-hydroxyphenyl)cyclohexane with 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction to yield the desired diamine with a trifluoromethyl group in the side chain . Another method includes a Mukaiyama Michael type reaction from a tetrafluoroenol silyl ether derived from pentafluoropropiophenone, leading to a diketone which can be further transformed into various fluorinated cyclohexane derivatives . Additionally, a simple synthesis from the sodium salt of a related cyclohexenone has been demonstrated, providing access to highly functionalized intermediates .

Molecular Structure Analysis

The molecular structure of trifluoromethylated cyclohexane derivatives has been studied using techniques such as X-ray structure analysis, multinuclear NMR, and MS investigations. These studies have revealed that such compounds can exist in highly delocalized forms, with strong resonance-assisted hydrogen bonds or in a double U-enol(ate) form, depending on the specific substitution pattern and the presence of additional functional groups .

Chemical Reactions Analysis

Trifluoromethylated cyclohexane derivatives can undergo various chemical reactions, including ring-opening cyclization, which can be promoted by trifluoroethanol to generate fused indoles . They can also participate in Robinson annulation reactions, leading to cyclohexenone derivatives or biphenylols, depending on the reaction conditions . Furthermore, the presence of the trifluoromethyl group can influence the reactivity of these compounds, as seen in the case of superelectrophilic activation of 4-heterocyclohexanones, which can have implications for polymer synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated cyclohexane derivatives are significantly influenced by the trifluoromethyl group. These compounds often exhibit excellent solubility in organic solvents, good mechanical properties, and excellent thermal stability, with high glass transition temperatures and weight loss temperatures above 476°C . The presence of the trifluoromethyl group also leads to lower dielectric constants and moisture absorptions compared to analogous nonfluorinated compounds . Additionally, the introduction of fluorine atoms can result in a high molecular dipole, as seen in the case of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, which is a facially polarized cyclohexane .

Scientific Research Applications

Fluorination of Cyclohexanols

- Research Focus : A study by Mange and Middleton (1989) explored the fluorination of cyclohexanols, such as 4-(Trifluoromethyl)cyclohexanol, with 4-morpholinosulfur trifluoride. They found a correlation between the solvent's polarity and the yield of fluorocyclohexane, indicating the significant role of solvent polarity and intermediate formation in the fluorination process (Mange & Middleton, 1989).

Synthesis of Trans-4-(N-Acetylamido)Cyclohexanol

- Research Focus : Jia-jun (2012) reported on the synthesis of Trans-4-(N-acetylamido)cyclohexanol, an important precursor for pharmaceutical intermediates. The study highlighted the process of synthesizing this compound through two-step processes, starting from p-aminophenol and involving hydrogenation and acetylation steps (Jia-jun, 2012).

Continuous-Flow Biocatalytic Process for Fragrances

- Research Focus : Tentori et al. (2020) discussed the synthesis of commercial fragrances, including Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate, through a continuous-flow biocatalytic process. They emphasized the use of alcohol dehydrogenases for stereoselective reduction of ketones to produce these fragrances (Tentori et al., 2020).

Synthesis of Liquid Crystal Intermediate

- Research Focus : Xing (2010) investigated the synthesis of a liquid crystal intermediate, 4-(2,3-difluorine-4-n-alkoxy) phenyl cyclohexanol, highlighting its significance in the production of high-purity liquid crystal materials (Xing, 2010).

Antimutagenic Properties of Cyclohexanol Derivatives

- Research Focus : Espinosa-Aguirre et al. (1993) examined the antimutagenic properties of cyclohexanol towards specific nitrosamines. Their findings suggest the potential of cyclohexanol derivatives in mitigating the mutagenic effects of certain carcinogens (Espinosa-Aguirre et al., 1993).

Hydrodeoxygenation of Lignin-Derived Phenols

- Research Focus : Liu et al. (2017) explored the hydrodeoxygenation of lignin-derived phenols to cyclohexanols over Co-based catalysts, demonstrating the potential of these processes in producing valuable feedstocks for various industries (Liu et al., 2017).

Safety and Hazards

4-(Trifluoromethyl)cyclohexanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Biochemical Pathways

It is suggested that benzoylthiophenes, a class of compounds related to 4-(trifluoromethyl)cyclohexanol, are allosteric enhancers of agonist activity at the a1 adenosine receptor .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .

properties

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUJYNJEPPWWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952548 | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30129-18-1 | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504810.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide](/img/structure/B2504816.png)

![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2504817.png)

![5,6-dimethyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2504821.png)

![ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2504828.png)